molecular formula C8H14ClNO3 B13509510 2-hydroxy-hexahydro-1H-pyrrolizine-7a-carboxylic acid hydrochloride

2-hydroxy-hexahydro-1H-pyrrolizine-7a-carboxylic acid hydrochloride

Cat. No.: B13509510
M. Wt: 207.65 g/mol
InChI Key: VSCVFTOHQVSMNL-UHFFFAOYSA-N
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Description

2-hydroxy-hexahydro-1H-pyrrolizine-7a-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H14ClNO3. It is a mixture of diastereomers and is known for its unique structure, which includes a pyrrolizine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-hexahydro-1H-pyrrolizine-7a-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of aceton cyanohydrin with 1,7-dichloro-4-heptanone in the presence of ammonia gas. The reaction is carried out at room temperature for 48 hours, resulting in the formation of the desired pyrrolizine ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-hexahydro-1H-pyrrolizine-7a-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-hydroxy-hexahydro-1H-pyrrolizine-7a-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-hydroxy-hexahydro-1H-pyrrolizine-7a-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-hydroxy-hexahydro-1H-pyrrolizine-7a-carboxylic acid hydrochloride is unique due to its specific functional groups and ring structure, which confer distinct chemical reactivity and biological activity. Its hydroxy group allows for additional hydrogen bonding and interactions, making it a versatile compound in various applications.

Properties

Molecular Formula

C8H14ClNO3

Molecular Weight

207.65 g/mol

IUPAC Name

2-hydroxy-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H13NO3.ClH/c10-6-4-8(7(11)12)2-1-3-9(8)5-6;/h6,10H,1-5H2,(H,11,12);1H

InChI Key

VSCVFTOHQVSMNL-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC(CN2C1)O)C(=O)O.Cl

Origin of Product

United States

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